molecular formula C11H14N4S B7098287 N-[(6-aminopyridin-2-yl)methyl]-4-ethyl-1,3-thiazol-2-amine

N-[(6-aminopyridin-2-yl)methyl]-4-ethyl-1,3-thiazol-2-amine

Cat. No.: B7098287
M. Wt: 234.32 g/mol
InChI Key: FDWYXOIRHFDSQZ-UHFFFAOYSA-N
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Description

N-[(6-aminopyridin-2-yl)methyl]-4-ethyl-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[(6-aminopyridin-2-yl)methyl]-4-ethyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-2-8-7-16-11(15-8)13-6-9-4-3-5-10(12)14-9/h3-5,7H,2,6H2,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWYXOIRHFDSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)NCC2=NC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-aminopyridin-2-yl)methyl]-4-ethyl-1,3-thiazol-2-amine typically involves multi-step organic synthesis. One common method includes the reaction of 6-aminopyridine with an appropriate thiazole derivative under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(6-aminopyridin-2-yl)methyl]-4-ethyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

N-[(6-aminopyridin-2-yl)methyl]-4-ethyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-aminopyridin-2-yl)methyl]-4-ethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(6-aminopyridin-2-yl)methyl]-4-ethyl-1,3-thiazol-2-amine include:

Uniqueness

What sets this compound apart is its unique combination of a pyridine ring with an amino group and a thiazole ring. This structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

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